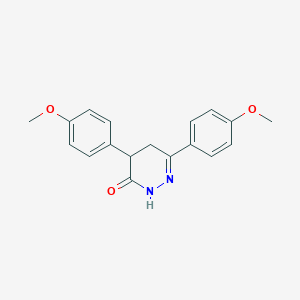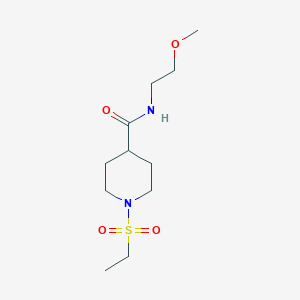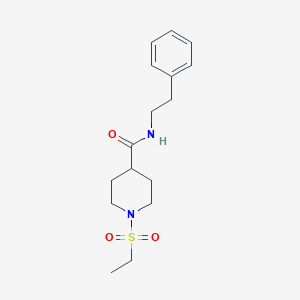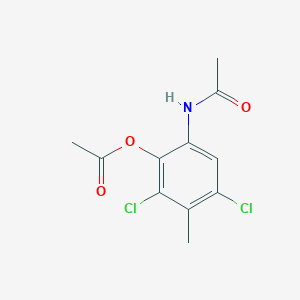![molecular formula C19H22ClN3O3 B4424347 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4424347.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide
Vue d'ensemble
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide works by binding to the active site of BTK and preventing its phosphorylation and activation. This inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. Inhibition of these pathways ultimately leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. This compound has also shown good tolerability and safety profiles in preclinical toxicology studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that this compound may not be effective in all types of B-cell malignancies, as some tumors may have alternative survival pathways that are not dependent on BTK signaling. Additionally, this compound may have limited efficacy in patients with acquired resistance to BTK inhibitors, which has been observed in some CLL patients.
Orientations Futures
For N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide include clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, combination studies with other targeted therapies, such as venetoclax and lenalidomide, are ongoing to evaluate the potential synergistic effects of these agents. Further preclinical studies are also needed to better understand the mechanisms of acquired resistance to BTK inhibitors and to identify potential strategies to overcome this resistance.
Applications De Recherche Scientifique
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to apoptosis (programmed cell death) of B-cells. This compound has also shown efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propriétés
IUPAC Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-13(2)18(24)21-14-5-6-16(15(20)12-14)22-7-9-23(10-8-22)19(25)17-4-3-11-26-17/h3-6,11-13H,7-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDRHOOQNIZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4424268.png)

![N'-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4424299.png)
![3-[(dimethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B4424303.png)


![({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetic acid](/img/structure/B4424307.png)

![N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide](/img/structure/B4424321.png)

![N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424325.png)
![6-[2-(4-isopropylphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4424332.png)

![N-(2,6-dimethylphenyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424357.png)